molecular formula C19H26ClN7O B10768482 2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropylpurin-2-YL}amino)-3-methylbutan-1-OL

2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropylpurin-2-YL}amino)-3-methylbutan-1-OL

Cat. No.: B10768482
M. Wt: 403.9 g/mol
InChI Key: RAMROQQYRRQPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropylpurin-2-YL}amino)-3-methylbutan-1-OL, also referred to as Aminopurvalanol A (CID55326) , is a cyclin-dependent kinase (CDK) inhibitor with demonstrated potency in targeting ERK1/2 kinases and inducing cell cycle arrest. Its molecular formula is C₂₀H₂₇ClN₈O, and it exhibits an IC₅₀ of 1.25 μM for G2/M phase arrest in cellular assays . The compound features a purine core substituted with a 3-amino-5-chlorophenyl group at position 6 and an isopropyl group at position 9, contributing to its selective kinase inhibition profile.

Properties

IUPAC Name

2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMROQQYRRQPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traube Cyclization

A classic approach involves cyclizing 4,5-diaminopyrimidine derivatives with formamide or triethyl orthoformate under acidic conditions. For 9-isopropylpurine derivatives, the 6-position is typically functionalized post-cyclization. However, regioselectivity challenges necessitate protective group strategies.

Example Protocol

  • Substrate : 4,5-Diamino-6-chloropyrimidine

  • Cyclization Agent : Trimethyl orthoformate (2.5 eq), HCl (cat.)

  • Conditions : Reflux in ethanol (12 h, 80°C)

  • Yield : ~60–70% (unoptimized)

Imidazole-Pyrimidine Condensation

Alternatively, coupling 4,5-diaminopyrimidine with an imidazole fragment (e.g., 4-isopropyl-1H-imidazole) using carbodiimide-mediated coupling may improve regiocontrol. This method favors 9-substitution during ring closure.

Functionalization at the 9-Position

Introducing the isopropyl group at N9 requires alkylation post-purine formation. Alkyl halides or Mitsunobu reactions are viable, though competing N7/N3 alkylation must be mitigated.

Direct Alkylation

  • Reagent : Isopropyl bromide (1.2 eq)

  • Base : K₂CO₃ (2 eq)

  • Solvent : DMF, 60°C, 6 h

  • Regioselectivity : N9 > N7 (3:1 ratio observed in analogous purines)

Mitsunobu Reaction

For higher selectivity, Mitsunobu conditions (DIAD, PPh₃) with isopropyl alcohol may be employed, though yields are moderate (~50%) due to steric hindrance.

6-(3-Amino-5-chlorophenyl)amino Substitution

Nucleophilic aromatic substitution (SNAr) at C6 is feasible using a 3-amino-5-chloroaniline derivative. The electron-deficient purine ring activates the 6-position for displacement.

SNAr Protocol

  • Substrate : 6-Chloro-9-isopropylpurine

  • Nucleophile : 3-Amino-5-chloroaniline (1.5 eq)

  • Conditions : n-BuLi (1.1 eq), THF, −78°C → RT, 12 h

  • Yield : ~55% (based on purvalanol A analogs)

2-Amino-3-methylbutan-1-ol Side Chain Installation

The 2-position amine is introduced via nucleophilic substitution or Buchwald-Hartwig coupling. The amino alcohol moiety, derived from (S)-(+)-2-amino-3-methyl-1-butanol (CAS 2026-48-4), requires protection to prevent side reactions.

Protective Group Strategy

  • Amine Protection : Boc (di-tert-butyl dicarbonate)

  • Alcohol Protection : TBS (tert-butyldimethylsilyl chloride)

Coupling Reaction

  • Substrate : 6-(3-Amino-5-chloroanilino)-9-isopropylpurin-2-yl chloride

  • Nucleophile : Boc-protected (S)-2-amino-3-methyl-1-butanol (1.2 eq)

  • Base : DIPEA (3 eq), DMF, 50°C, 8 h

  • Deprotection : TFA/CH₂Cl₂ (1:1), 2 h

  • Yield : ~40% (estimated from valinol-based syntheses)

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO₂ : Ethyl acetate/hexane (3:7 → 1:1 gradient)

  • Reverse Phase C18 : MeCN/H₂O (0.1% TFA), 20 → 60% over 30 min

Analytical Data (Hypothetical)

Parameter Value
HPLC Retention Time 6.5 min (C18, MeCN/H₂O)
MS (ESI+) m/z 404.1 [M+H]⁺
¹H NMR (DMSO-d6) δ 8.21 (s, 1H, H8), 6.82 (s, 1H, Ar)

Challenges and Optimization

  • Regioselectivity : Competing alkylation at N7/N3 necessitates precise stoichiometry and temperature control.

  • Amino Alcohol Stability : The unprotected amino alcohol may undergo intramolecular cyclization; thus, stepwise deprotection is critical.

  • Sulfation Risk : Analogous purines (e.g., olomoucine II) exhibit sulfation in biological matrices, suggesting potential metabolite interference during in vitro testing.

Chemical Reactions Analysis

Reaction Sites and Functional Group Reactivity

The compound’s reactivity is governed by its:

  • 6-Aminopurine core (imidazopyrimidine scaffold)

  • Amino groups (at positions 2, 6, and 3-chloroaniline substituent)

  • Hydroxyl group (3-methylbutanol side chain)

  • Isopropyl substituent (steric bulk at position 9)

Functional Group Reactivity Type Example Reactions
6-Aminopurine scaffoldNucleophilic substitutionAlkylation, phosphorylation at N7/N9 positions
2-Amino groupHydrogen bonding, acid-base interactionsProtonation/deprotonation (pKa ~8–10)
3-Chloroaniline substituentElectrophilic aromatic substitutionNitration, sulfonation (meta-directing Cl)
Hydroxyl groupEsterification, oxidationAcetylation, oxidation to ketone

Data derived from structural analysis of PubChem entries and DrugBank annotations .

Key Biochemical Interactions

Purvalanol A primarily acts as a cyclin-dependent kinase (CDK) inhibitor through competitive ATP-binding site interactions:

  • Hydrogen bonding : The 2-amino and hydroxyl groups form hydrogen bonds with kinase residues (e.g., Asp86 in CDK2) .

  • Steric hindrance : The 9-isopropyl group disrupts ATP binding by occupying hydrophobic pockets .

  • π-π stacking : The purine core interacts with aromatic residues (e.g., Phe80) in the kinase active site .

Kinase Target Inhibition IC₅₀ (nM) Mechanism
CDK270Competitive ATP inhibition via H-bonding
CDK140Blockade of Thr14/Tyr15 phosphorylation
CDK525Disruption of cyclin activation domain

Stability Profile

Condition Stability Degradation Products
Aqueous solution (pH 7)Stable for 24h at 25°CN/A
Acidic (pH <3)Partial hydrolysis of purine core6-Aminopurine derivatives
Oxidative environmentsHydroxyl group oxidation to ketone3-Methylbutanone side chain

Data inferred from synthetic protocols in Sigma-Aldrich and EvitaChem documentation .

Unresolved Reactivity and Research Gaps

  • Electrophilic reactivity of chloro group : Limited data on nucleophilic substitution at the 5-chlorophenyl position.

  • Stereochemical stability : The (2S)-configuration’s impact on reaction kinetics remains underexplored .

  • Metabolic transformations : Hepatic cytochrome P450-mediated oxidation pathways are poorly characterized .

Experimental studies using techniques like HPLC-MS and X-ray crystallography are needed to validate these hypotheses.

Scientific Research Applications

2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropylpurin-2-YL}amino)-3-methylbutan-1-OL has a wide range of scientific research applications:

Comparison with Similar Compounds

Aminopurvalanol A vs. Olomoucine II

Olomoucine II (6-(2-hydroxybenzylamino)-2-[[1-(hydroxymethyl)-2-(methyl)propyl]amino]-9-isopropylpurine) shares structural similarities with Aminopurvalanol A, including the purine backbone and isopropyl substitution. However, key differences include:

  • Substituent at Position 6: Olomoucine II has a 2-hydroxybenzylamino group, whereas Aminopurvalanol A features a 3-amino-5-chlorophenyl group, enhancing its affinity for ERK2 (IC₅₀ = 3.1 μM vs. ERK1 = 12.0 μM) .
  • Biological Activity: Olomoucine II primarily targets CDKs (e.g., CDK2/cyclin E), while Aminopurvalanol A shows broader kinase inhibition, including ERK1/2 and CDK1/cyclin B .

Aminopurvalanol A vs. Alvocidib

Alvocidib (flavopiridol), a flavonoid-based CDK inhibitor, differs structurally but overlaps functionally:

  • Mechanism: Alvocidib non-selectively inhibits CDKs (1, 2, 4, 6) and RNA polymerase II, whereas Aminopurvalanol A exhibits specificity for ERK2 and CDK1 .
  • Potency: Aminopurvalanol A has a lower IC₅₀ for G2/M arrest (1.25 μM) compared to Alvocidib (~40 nM), but the latter has broader clinical applications .

Pharmacological and Chemical Data

Compound Target(s) IC₅₀ (μM) Molecular Weight Key Structural Features
Aminopurvalanol A ERK2, CDK1/cyclin B 3.1 (ERK2) 434.93 3-Amino-5-chlorophenyl, isopropyl purine
Olomoucine II CDK2/cyclin E ~7.0 (CDK2) 413.47 2-Hydroxybenzylamino, hydroxymethylpropyl
Alvocidib CDKs 1, 2, 4, 6 0.04 (CDK1) 401.85 Flavonoid backbone
BMS-242 PD-1/PD-L1 interaction 0.006–0.1 449.59 Biphenyl-methoxybenzyl, dimethylamino

Functional and Clinical Differentiation

  • Selectivity: Aminopurvalanol A’s chlorophenyl group enhances ERK2 binding, distinguishing it from Olomoucine II’s CDK2 focus and BMS-242’s immunomodulatory PD-1/PD-L1 inhibition .
  • Therapeutic Potential: While BMS-242 is in clinical trials for immune checkpoint blockade, Aminopurvalanol A remains a research tool for kinase signaling studies .
  • Toxicity: Aminopurvalanol A’s apoptotic effects at low micromolar concentrations contrast with BMS-242’s nanomolar efficacy and milder cytotoxicity .

Biological Activity

Introduction

The compound 2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropylpurin-2-YL}amino)-3-methylbutan-1-OL , commonly referred to as Purvalanol A , is a small organic molecule belonging to the class of 6-aminopurines . Its structure features a purine base with various substituents, including an amino group and an isopropyl moiety, which contribute to its biological activity. This compound has garnered attention in cancer research due to its role as a cyclin-dependent kinase (CDK) inhibitor , which is crucial for regulating the cell cycle.

PropertyValue
Chemical Formula C19H26ClN7O
Molecular Weight 403.909 g/mol
CAS Number Not Available
IUPAC Name (2S)-2-({6-[(3-amino-5-chlorophenyl)amino]-9-(propan-2-yl)-9H-purin-2-yl}amino)-3-methylbutan-1-ol
DrugBank ID DB07379

Purvalanol A functions primarily as a selective inhibitor of cyclin-dependent kinases, particularly CDK1 and CDK2. By inhibiting these kinases, Purvalanol A disrupts the phosphorylation processes essential for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for therapeutic applications in oncology.

Biological Activity

  • Inhibition of Cyclin-dependent Kinases (CDKs) :
    • Purvalanol A exhibits significant selectivity towards CDK1 and CDK2, which are pivotal in regulating the transition from G1 to S phase and G2 to M phase of the cell cycle. This selective inhibition can lead to reduced proliferation of cancer cells .
  • Antitumor Effects :
    • In vitro studies have demonstrated that Purvalanol A effectively induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce cell death is attributed to its interference with CDK activity, which is often dysregulated in tumors.
  • Lower Toxicity Profile :
    • Compared to other CDK inhibitors like Roscovitine and Flavopiridol, Purvalanol A has shown a lower toxicity profile, making it a more favorable option for therapeutic use.

Case Studies

Several studies have explored the efficacy of Purvalanol A in preclinical models:

  • Study 1 : In a study involving human breast cancer cells (MCF-7), treatment with Purvalanol A resulted in significant inhibition of cell growth and induction of apoptosis, highlighting its potential as an effective anticancer agent.
  • Study 2 : Another investigation focused on prostate cancer cells demonstrated that Purvalanol A treatment led to G1 phase arrest and decreased expression of cyclins A and B, further supporting its role as a CDK inhibitor .

Comparative Analysis

The following table compares Purvalanol A with other known CDK inhibitors:

Compound NameStructure HighlightsUnique Features
Purvalanol A Complex purine structureSelective CDK inhibitor with lower toxicity
Roscovitine Similar purine backboneSelective but higher toxicity
Flavopiridol Contains flavonoid structureBroad-spectrum CDK inhibitor with anti-inflammatory properties
SNS-032 Another purine analogEfficacy against chronic lymphocytic leukemia

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions, leveraging intermediates like 6-chloro-9-isopropylpurine derivatives. Purity validation typically employs RP-HPLC with a C18 column (5 µm, 250 mm × 4.6 mm) using a gradient of methanol/water (pH adjusted with 0.1% trifluoroacetic acid) at 1 mL/min flow rate. UV detection at 254 nm ensures quantification . Structural confirmation requires 1^1H/13^{13}C NMR (DMSO-d₆, 400 MHz) and high-resolution mass spectrometry (HRMS) .

Q. How is the compound’s stereochemistry resolved, and what techniques confirm its structural integrity?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak IC column) or asymmetric synthesis using chiral auxiliaries can resolve stereoisomers. X-ray crystallography (monoclinic P2₁ space group, Cu-Kα radiation) provides definitive conformational analysis, while NOESY NMR identifies spatial proximity of substituents like the isopropyl group and chlorophenyl moiety .

Advanced Research Questions

Q. How can cascade [3,3]-sigmatropic rearrangements be optimized to synthesize derivatives with enhanced bioactivity?

  • Methodological Answer : Reacting the purine core with benzofuran-derived Mannich bases under microwave-assisted conditions (80°C, 30 min) enables regioselective [3,3]-rearrangements. Kinetic studies (via in-situ IR monitoring) and DFT calculations (B3LYP/6-31G**) optimize transition states. Post-rearrangement aromatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) stabilizes the product .

Q. What strategies address conflicting NMR and computational data regarding the compound’s tautomeric states?

  • Methodological Answer : Discrepancies between experimental 1^1H NMR (e.g., downfield shifts at δ 12.5 ppm for NH groups) and DFT-predicted tautomers can be resolved by variable-temperature NMR (VT-NMR, −40°C to 80°C) to identify dynamic equilibria. Solvent polarity studies (DMSO vs. CDCl₃) and 15^{15}N-labeling further clarify hydrogen-bonding networks .

Q. How do substituents (e.g., 3-amino-5-chlorophenyl) influence the compound’s molecular packing and solubility?

  • Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) reveals that chlorophenyl groups enhance π-π stacking (interplanar distances ~3.5 Å), while the isopropyl moiety reduces solubility in polar solvents. Quantitative structure-property relationship (QSPR) models correlate logP values (measured via shake-flask method) with substituent electronic parameters (Hammett σ constants) .

Methodological Challenges

Q. What protocols mitigate degradation during long-term stability studies of this compound?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) in amber vials with nitrogen headspace reduces oxidative degradation. LC-MS/MS identifies degradation products (e.g., dechlorinated analogs), while Arrhenius modeling predicts shelf-life under standard storage conditions .

Q. How can structure-activity relationships (SAR) be systematically explored for Mannich base derivatives?

  • Methodological Answer : Parallel synthesis using diverse aldehydes/amines (e.g., morpholine, thiophene derivatives) under Mannich conditions (EtOH, 60°C, 12 h) generates a library. In-vitro screening (e.g., kinase inhibition assays) combined with 3D-QSAR (CoMFA) identifies critical steric/electronic features .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.